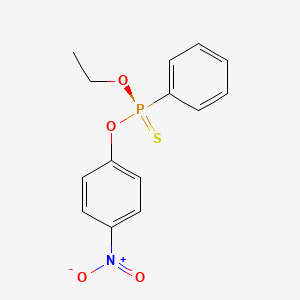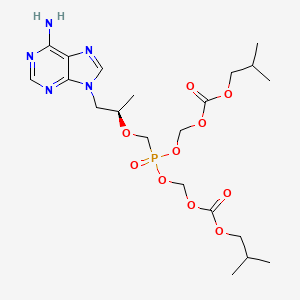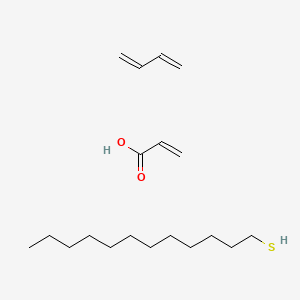
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is a complex chemical compound that is formed through the telomerization process. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves the telomerization of 1,3-butadiene with 2-Propenoic acid and 1-dodecanethiol. This process is typically catalyzed by palladium complexes, which facilitate the addition of the telogen (1-dodecanethiol) to the taxogen (1,3-butadiene) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using highly efficient heterogeneous catalysts. These catalysts are designed to enhance the stability and selectivity of the telomerization process, ensuring high yields and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have unique properties and applications in different fields .
Applications De Recherche Scientifique
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which interact with various biomolecules and cellular components. These interactions lead to the modulation of biological processes and the exertion of its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with 1,3-butadiene, tert-dodecanethiol and 2-propenenitrile: This compound has similar properties and applications but differs in its molecular structure and specific functional groups.
tert-Dodecanethiol, telomer with 1,3-butadiene, 2-methyl-2-propenoic acid and 2-propenenitrile: Another similar compound with distinct properties and applications.
Uniqueness
2-Propenoic acid, telomer with 1,3-butadiene and 1-dodecanethiol is unique due to its specific molecular structure and the presence of 1-dodecanethiol as a telogen. This uniqueness imparts specific properties to the compound, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
67874-90-2 |
|---|---|
Formule moléculaire |
C19H36O2S |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
buta-1,3-diene;dodecane-1-thiol;prop-2-enoic acid |
InChI |
InChI=1S/C12H26S.C4H6.C3H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;1-2-3(4)5/h13H,2-12H2,1H3;3-4H,1-2H2;2H,1H2,(H,4,5) |
Clé InChI |
LGDUGJIPIBMOAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS.C=CC=C.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


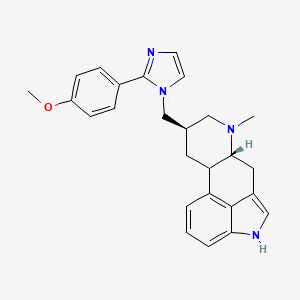


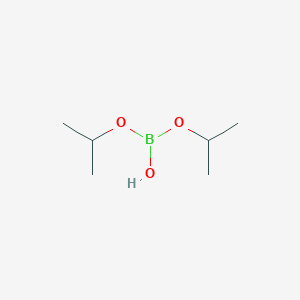
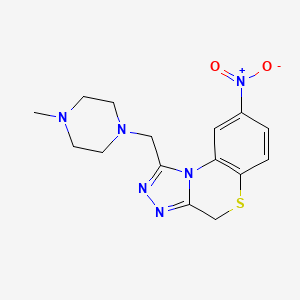
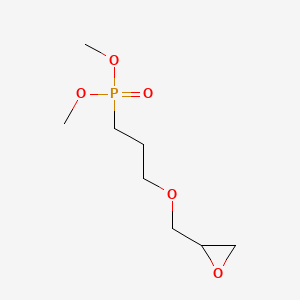
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
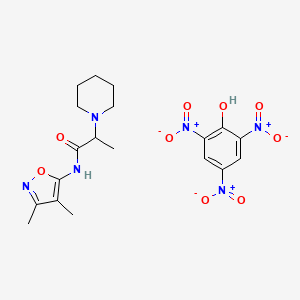
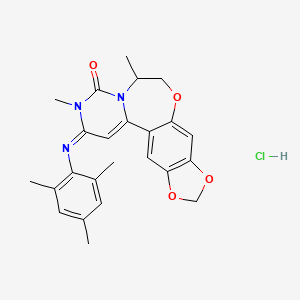

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
